(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride
Description
(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride (CAS: 2055114-59-3) is a stereospecific amino acid derivative featuring a benzyl substituent at the 4-position of a pentanedioic acid backbone. Its molecular formula is C₁₂H₁₆ClNO₄, with a molecular weight of 289.72 g/mol. This compound is primarily utilized in pharmaceutical research and synthesis due to its chiral centers, which are critical for interactions with biological targets . Its stereochemistry and functional groups make it a valuable intermediate in drug discovery, particularly for neurological and cardiovascular therapies.
Properties
IUPAC Name |
(2R,4R)-2-amino-4-benzylpentanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLSUDKIMKECP-DHTOPLTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar esterification techniques. The process is optimized for scalability, ensuring high purity and yield while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive or stable forms.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Cancer Treatment
The compound has been identified as having selective toxicity towards rapidly dividing cells, particularly cancer cells. This property makes it a candidate for use in therapies aimed at inducing apoptosis (programmed cell death) in tumor cells. The ability to selectively target abnormal cells while sparing normal cells is a significant advantage in cancer therapy, as it may reduce side effects associated with traditional chemotherapeutics .
1.2 Neurodegenerative Diseases
Research indicates that (2R,4R)-2-amino-4-benzylpentanedioic acid hydrochloride may inhibit beta-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease. By modulating beta-secretase activity, the compound could potentially slow the progression of neurodegenerative diseases characterized by amyloid plaque formation . This application is particularly relevant given the increasing prevalence of Alzheimer's disease globally.
Case Studies
3.1 In Vitro Studies
In laboratory settings, studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating potent inhibitory effects on cell viability in breast cancer models . Such findings support its potential as an anticancer agent.
3.2 Clinical Implications
While clinical trials are necessary to fully establish its efficacy and safety profile in humans, initial findings suggest promising applications in oncology and neurology. The selective nature of its action could lead to novel therapeutic strategies that minimize adverse effects typically seen with conventional treatments.
Mechanism of Action
The mechanism of action of (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The (2R,4R) configuration distinguishes this compound from its stereoisomer, (2S,4S)-2-amino-4-benzylpentanedioic acid hydrochloride (CAS: 169700-89-4). Both share the same molecular formula (C₁₂H₁₆ClNO₄) and benzyl substituent but exhibit divergent spatial arrangements. Such stereochemical differences can significantly alter biological activity, as seen in enantiomer-specific drug efficacy and receptor binding .
Table 1: Stereoisomer Comparison
| Compound Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| (2R,4R)-2-Amino-4-benzylpentanedioic acid HCl | 2055114-59-3 | C₁₂H₁₆ClNO₄ | R,R configuration, benzyl group |
| (2S,4S)-2-Amino-4-benzylpentanedioic acid HCl | 169700-89-4 | C₁₂H₁₆ClNO₄ | S,S configuration, benzyl group |
Substituent-Modified Analogs
Eli Lilly and Company synthesized several pentanedioic acid derivatives with varied substituents, demonstrating how structural modifications impact physical and pharmacological properties:
- This compound has a melting point of 147–148°C .
- (2R,4R/S)-2-Amino-4-(1'-naphthylmethyl)-1,5-pentanedioic acid: The bulky naphthylmethyl group elevates the melting point to 180–182°C, suggesting improved crystallinity but reduced solubility .
Table 2: Substituent Effects on Physical Properties
Functional Group Variants
- (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS: 133696-21-6): Replacing the benzyl group with a hydroxylated piperidine ring alters solubility and hydrogen-bonding capacity, making it suitable for polar environments. Its molecular formula is C₆H₁₂ClNO₃ .
- (2R,4R)-2-Amino-4-hydroxy-4-ethylcarbamoyl-4-(3-indolylmethyl)butyric acid: This Ajinomoto-synthesized compound (56.6% yield) features an indolylmethyl group and ethylcarbamoyl moiety, highlighting synthetic challenges in introducing complex substituents .
Key Research Findings
Stereochemical Impact : The (2R,4R) configuration is critical for targeted biological activity, as seen in neurological drug candidates where enantiomer-specific binding is required .
Substituent Effects: Fluorinated or aromatic groups (e.g., benzyl, naphthylmethyl) enhance lipophilicity, favoring membrane permeability. Hydroxyl groups (e.g., in piperidine derivatives) improve aqueous solubility, beneficial for intravenous formulations .
Synthetic Challenges : Controlling stereochemistry during synthesis (e.g., via chiral catalysts or resolution techniques) is essential for producing pharmacologically active isomers .
Biological Activity
The compound (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride , also known as 4R-BDG HCl , is a chiral amino acid derivative with significant potential in pharmacological applications, particularly in the modulation of glutamate signaling pathways. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzyl group attached to a pentanedioic acid backbone. The compound features two stereocenters at the second and fourth carbon positions, contributing to its specific biological interactions. The hydrochloride salt form enhances solubility, making it suitable for various biochemical applications.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₄ |
| Molecular Weight | 276.71 g/mol |
| Stereochemistry | (2R,4R) configuration |
Studies suggest that this compound may act as a glutamate receptor antagonist . Glutamate is a key excitatory neurotransmitter in the central nervous system, and modulation of its receptors can have profound effects on neuronal activity. This makes 4R-BDG HCl a candidate for investigating neurological disorders such as epilepsy and Alzheimer's disease .
Interaction with Biological Targets
The compound's ability to interact with glutamate receptors positions it as a valuable tool for drug discovery. Researchers can manipulate the availability of 4R-BDG HCl to gain insights into glutamate signaling pathways and their influence on cellular processes .
Case Studies and Research Findings
- Neurological Disorders : A study indicated that compounds similar to this compound could potentially mitigate symptoms associated with neurodegenerative diseases by modulating glutamate receptor activity .
- Drug Development : Research has highlighted the potential of 4R-BDG HCl in developing new drugs targeting specific glutamate receptor subtypes involved in various diseases .
- Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various biological macromolecules, demonstrating its potential as a lead compound in pharmacological research .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| L-Tyrosine | Aromatic amino acid; precursor to neurotransmitters | Neurotransmitter synthesis |
| L-DOPA | Hydroxylated derivative of L-Tyrosine | Parkinson's disease treatment |
| 3-(Benzylamino)-propanoic acid | Similar amine structure but lacks unique stereochemistry | Potential neuroprotective effects |
| Phenylalanine | Aromatic amino acid; simpler structure | Precursor for neurotransmitters |
The distinct stereochemistry and functional groups of this compound may confer unique biological activities not present in simpler analogs .
Q & A
Q. What are the recommended methods for synthesizing (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride, and how do stereochemical purity challenges affect experimental outcomes?
Synthesis typically involves enantioselective routes such as asymmetric hydrogenation or chiral pool strategies. The stereochemical integrity of the (2R,4R) configuration is critical, as impurities in diastereomers (e.g., 2S,4R) can confound pharmacological studies. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., polysaccharide-based columns) is essential for verifying enantiomeric excess (≥98%) . Stability during synthesis must be monitored, as hydrochloride salts may hydrolyze under acidic or high-temperature conditions .
Q. How should researchers characterize the structural and thermal stability of this compound?
Use a combination of:
- NMR spectroscopy (1H/13C) to confirm stereochemistry and benzyl group orientation.
- X-ray crystallography for absolute configuration validation, especially if discrepancies arise in optical rotation data.
- Differential scanning calorimetry (DSC) to assess thermal stability (decomposition onset >200°C is typical for similar hydrochlorides) .
- Karl Fischer titration to quantify hygroscopicity, as hydrochloride salts often absorb moisture, affecting solubility .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
The compound is polar due to its amino and carboxylic acid groups. Use aqueous buffers (pH 4–6) with co-solvents like dimethyl sulfoxide (DMSO) ≤5% to avoid cytotoxicity. Pre-solubilize in water for injection (WFI) at 37°C, followed by sterile filtration (0.22 µm) to remove particulates. Note: Aggregation in phosphate-buffered saline (PBS) has been reported for analogous hydrochlorides, requiring dynamic light scattering (DLS) validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data linked to batch-to-batch variability?
- Batch analysis : Compare HPLC purity profiles (e.g., residual solvents, counterion ratios) across batches.
- Biological replicates : Use orthogonal assays (e.g., SPR binding vs. cellular uptake) to isolate compound-specific effects from impurities.
- Stability studies : Assess degradation products (e.g., free acid forms) via LC-MS and correlate with activity loss over time .
Q. What strategies are recommended for studying the compound’s interaction with chiral biomolecules (e.g., enzymes)?
- Molecular docking : Use density functional theory (DFT)-optimized structures to model binding poses, prioritizing the (2R,4R) configuration.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics, noting enantiomer-specific entropy/enthalpy trade-offs.
- Circular dichroism (CD) : Monitor conformational changes in target proteins upon compound binding, using wavelength scans (190–260 nm) .
Q. How should researchers design experiments to investigate metabolic stability in vivo?
- Radiolabeling : Synthesize [14C]-labeled analogs to track metabolic pathways via accelerator mass spectrometry (AMS).
- Microsomal assays : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites (e.g., oxidative deamination).
- Bile duct-cannulated models : Collect bile and plasma to quantify glucuronide conjugates, common for carboxylic acid-containing drugs .
Data Interpretation and Validation
Q. How can conflicting solubility data from different studies be reconciled?
- Method standardization : Adopt the Biopharmaceutics Classification System (BCS) shake-flask method at 37°C.
- Ionic strength effects : Test solubility in buffers mimicking physiological conditions (e.g., 150 mM NaCl).
- Polymorph screening : Use XRPD to rule out crystal form variations affecting dissolution rates .
Q. What analytical techniques are critical for detecting trace impurities in GMP-grade material?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
